6-Methylbenzo[d]thiazole-2-carbaldehyde
CAS No.:
Cat. No.: VC16694663
Molecular Formula: C9H7NOS
Molecular Weight: 177.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7NOS |
|---|---|
| Molecular Weight | 177.22 g/mol |
| IUPAC Name | 6-methyl-1,3-benzothiazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H7NOS/c1-6-2-3-7-8(4-6)12-9(5-11)10-7/h2-5H,1H3 |
| Standard InChI Key | XSPBUMIUKNGTGF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C=O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-methyl-1,3-benzothiazole-6-carbaldehyde, reflecting the positions of the methyl and carbaldehyde groups on the benzothiazole scaffold . Common synonyms include:
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2-Methylbenzo[d]thiazole-6-carbaldehyde
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6-Benzothiazolecarboxaldehyde, 2-methyl-
Molecular Formula and Weight
The molecular formula is C₉H₇NOS, with a calculated molecular weight of 177.22 g/mol . The structure comprises a fused benzene and thiazole ring, with substituents influencing electronic distribution and reactivity.
Structural Analysis
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Thiazole Ring: The sulfur (position 1) and nitrogen (position 3) atoms create an electron-deficient aromatic system.
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Substituents:
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Methyl Group (C6): Enhances lipophilicity and steric bulk.
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Carbaldehyde (C2): Introduces electrophilic character, enabling condensation and nucleophilic addition reactions.
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Synthetic Methodologies
Alternative Routes via Molecular Hybridization
Recent advances highlight microwave-assisted synthesis and one-pot multicomponent reactions as efficient methods for benzothiazole derivatives . For example:
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Knoevenagel Condensation: Coupling aldehydes with active methylene compounds to extend conjugation.
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Biginelli Reaction: Facile assembly of dihydropyrimidinone hybrids using benzothiazole aldehydes .
Physicochemical Properties
Note: Experimental data on melting/boiling points and spectral profiles (NMR, IR) remain unreported in public databases.
Applications in Drug Discovery and Materials Science
Fluorescent Probes and Sensors
The conjugated π-system of benzothiazoles enables applications in:
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Metal Ion Detection: Aldehyde-functionalized derivatives chelate Cu²⁺/Fe³⁺, inducing fluorescence quenching.
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Biological Imaging: Thiazole aldehydes serve as precursors for pH-sensitive probes in cellular studies.
Future Directions and Challenges
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Synthetic Optimization: Developing catalytic, enantioselective routes to access chiral benzothiazole aldehydes.
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Biological Screening: Evaluating antimicrobial and anticancer activity in vitro and in vivo.
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Material Science: Incorporating the compound into organic semiconductors or covalent organic frameworks (COFs).
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